molecular formula C10H13NO3 B1581567 N-(2,5-Dimethoxyphenyl)acetamide CAS No. 3467-59-2

N-(2,5-Dimethoxyphenyl)acetamide

Cat. No.: B1581567
CAS No.: 3467-59-2
M. Wt: 195.21 g/mol
InChI Key: HOZRMSVNIKYCMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(2,5-Dimethoxyphenyl)acetamide typically involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-9-6-8(13-2)4-5-10(9)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRMSVNIKYCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063044
Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3467-59-2
Record name N-(2,5-Dimethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3467-59-2
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Record name N-(2,5-Dimethoxyphenyl)acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Dimethoxyacetanilide
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,5-dimethoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
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Record name N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(2,5-Dimethoxyphenyl)acetamide in the synthesis of the shermilamine alkaloid core?

A1: this compound serves as a crucial starting material in the synthesis of 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione []. This tricyclic compound represents the B,C,D ring core of the shermilamine alkaloids, a class of natural products with potential biological activity. While the article focuses on the synthesis of the core structure, it highlights the importance of this compound as a building block in this process.

Q2: Can you describe a key chemical transformation involving this compound in this research?

A2: The research describes the oxidative cyclization of 2,2'-disulfanediylbis[this compound] to form 5,8-dimethoxy-2H-1,4-benzothiazin-3(4H)-one []. This reaction is significant because it demonstrates the potential of this compound derivatives to undergo cyclization reactions, leading to more complex heterocyclic systems. This transformation is crucial for constructing the desired tricyclic core of the shermilamine alkaloids.

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